2-Chloro-1-(4-phenoxypiperidino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-phenoxypiperidino)-1-propanone is an organic compound that features a chloro group, a phenoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-phenoxypiperidino)-1-propanone typically involves the reaction of 4-phenoxypiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. The reaction mixture is cooled to maintain a low temperature, usually around 0°C to 5°C, to control the exothermic nature of the reaction. After the addition of chloroacetyl chloride, the mixture is stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-phenoxypiperidino)-1-propanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-Chloro-1-(4-phenoxypiperidino)-1-propanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-phenoxypiperidino)-1-propanone involves its interaction with biological targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenoxy and piperidine moieties contribute to the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-phenoxybenzene: Similar in structure but lacks the piperidine ring.
4-Phenoxypiperidine: Lacks the chloro and carbonyl groups.
2-Chloro-1-(4-phenylpiperidino)-1-propanone: Similar but with a phenyl group instead of a phenoxy group.
Uniqueness
2-Chloro-1-(4-phenoxypiperidino)-1-propanone is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of the chloro group allows for nucleophilic substitution reactions, while the phenoxy and piperidine groups enhance its biological activity and binding affinity .
Properties
Molecular Formula |
C14H18ClNO2 |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-chloro-1-(4-phenoxypiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H18ClNO2/c1-11(15)14(17)16-9-7-13(8-10-16)18-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
InChI Key |
IMWZIEOLCUQMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.